molecular formula C18H14N2O3 B5874514 N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide

N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide

Cat. No.: B5874514
M. Wt: 306.3 g/mol
InChI Key: PPLKPSWKKGINLN-UHFFFAOYSA-N
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Description

N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide, also known as Compound A, is a synthetic compound with potential applications in various scientific research fields. This compound has been synthesized and studied extensively due to its unique chemical properties and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide A is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, survival, and inflammation. This compound A has been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival. It has also been shown to inhibit the activity of STAT3, a transcription factor involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of apoptosis, the modulation of the immune response, and the reduction of inflammation. This compound A has also been shown to enhance cognitive function and have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide A in lab experiments is its potential therapeutic effects in various scientific research fields. This compound A has been shown to have potential applications in cancer research, neuroscience, and immunology. However, one of the limitations of using this compound A in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated and monitored.

Future Directions

There are several future directions for the study of N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide A, including the evaluation of its therapeutic potential in various animal models of disease, the optimization of its chemical structure for improved potency and selectivity, and the development of new formulations for improved delivery and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound A and its potential applications in various scientific research fields.

Synthesis Methods

The synthesis of N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide A involves the reaction of 2-phenylacetic acid with 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure this compound A.

Scientific Research Applications

N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide A has been studied extensively for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound A has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neuroscience, this compound A has been shown to have neuroprotective effects and enhance cognitive function, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. In immunology, this compound A has been shown to modulate the immune response and reduce inflammation, making it a potential candidate for the treatment of autoimmune diseases.

Properties

IUPAC Name

N-[3-(2,5-dioxopyrrol-1-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c21-16(11-13-5-2-1-3-6-13)19-14-7-4-8-15(12-14)20-17(22)9-10-18(20)23/h1-10,12H,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLKPSWKKGINLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)N3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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